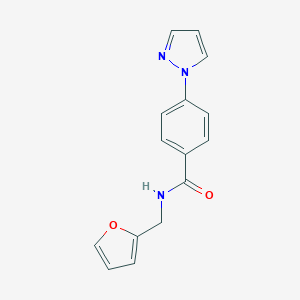
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. BIA 10-2474 was initially developed as a potential treatment for chronic pain and anxiety, but it gained notoriety in 2016 when a clinical trial involving the drug resulted in the death of one participant and severe neurological side effects in four others.
Mecanismo De Acción
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 inhibits FAAH by binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can produce analgesic, anxiolytic, and anti-inflammatory effects in animal models. These effects are thought to be mediated by increased levels of endocannabinoids in the body. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 in lab experiments is its specificity for FAAH. This allows researchers to investigate the role of endocannabinoids in various physiological processes without affecting other enzymes or pathways. However, the potential toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474, as demonstrated in the clinical trial mentioned earlier, highlights the need for careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474. One area of interest is the development of safer and more effective FAAH inhibitors for therapeutic use. Another area of interest is the investigation of the role of endocannabinoids in various physiological processes, including pain, anxiety, inflammation, and neuroprotection. Additionally, further research is needed to understand the mechanisms underlying the toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 and to develop strategies for mitigating this toxicity.
Métodos De Síntesis
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 involves several steps, including the reaction of 2-aminobenzisoxazole with 3-methyl-2-pyridinecarboxylic acid chloride to form the intermediate 2-(3-methyl-2-pyridyl)benzisoxazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474.
Aplicaciones Científicas De Investigación
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can increase levels of endocannabinoids in the body, which may have analgesic, anxiolytic, and anti-inflammatory effects. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Huntington's disease.
Propiedades
Nombre del producto |
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-10-5-4-8-16-15(10)17-14(19)9-12-11-6-2-3-7-13(11)20-18-12/h2-8H,9H2,1H3,(H,16,17,19) |
Clave InChI |
OUZGQDZBPBCKQM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)




![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)